molecular formula C15H20Cl2N2O B4878103 2-(3,4-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide

2-(3,4-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide

Cat. No. B4878103
M. Wt: 315.2 g/mol
InChI Key: AGRIGEPFAFMYKA-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide, also known as Etomidate, is a sedative-hypnotic drug that is commonly used in medical procedures and surgeries. It was first synthesized in 1964 by Janssen Pharmaceutica and was approved by the FDA in 1972. Etomidate is a non-barbiturate intravenous anesthetic that is known for its rapid onset and short duration of action. It is widely used in clinical settings due to its favorable pharmacological properties.

Mechanism of Action

2-(3,4-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide acts on the gamma-aminobutyric acid (GABA) receptor, which is an inhibitory neurotransmitter in the central nervous system. It enhances the activity of GABA by binding to the receptor and increasing the opening of chloride ion channels. This leads to hyperpolarization of the neuron, which results in sedation and anesthesia.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide has a rapid onset of action, with peak effects occurring within 1-2 minutes of administration. It has a short duration of action, with effects lasting for approximately 5-10 minutes. 2-(3,4-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide does not cause significant respiratory depression or cardiovascular effects, making it a safe option for use in patients with compromised cardiovascular or respiratory function.

Advantages and Limitations for Lab Experiments

2-(3,4-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide is commonly used in laboratory experiments to study the effects of anesthesia and sedation on various physiological systems. Its rapid onset and short duration of action make it ideal for studying the effects of anesthesia on the central nervous system, cardiovascular system, and respiratory system. However, its short duration of action can also be a limitation, as it may require repeated administration to maintain anesthesia.

Future Directions

There are several future directions for research on 2-(3,4-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide. One area of interest is the development of new analogs with improved pharmacological properties, such as longer duration of action or greater selectivity for specific GABA receptor subtypes. Another area of interest is the use of 2-(3,4-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide in combination with other drugs to achieve synergistic effects or to minimize side effects. Finally, there is ongoing research on the mechanisms of action of 2-(3,4-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide and its effects on various physiological systems, which may lead to new insights into the role of GABA in anesthesia and sedation.

Scientific Research Applications

2-(3,4-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide has been extensively studied for its use in anesthesia and sedation. It is commonly used in medical procedures such as intubation, mechanical ventilation, and cardioversion. 2-(3,4-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide has also been studied for its potential use in treating status epilepticus, a life-threatening condition characterized by prolonged seizures.

properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-(1-ethylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O/c1-2-19-7-5-12(6-8-19)18-15(20)10-11-3-4-13(16)14(17)9-11/h3-4,9,12H,2,5-8,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRIGEPFAFMYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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